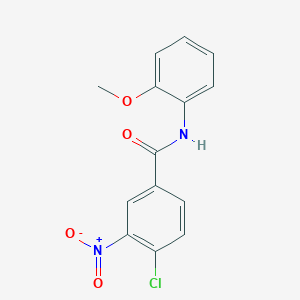![molecular formula C13H17N5O2 B5526133 [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes designed to build complex structures from simpler ones. A general approach to preparing related bicyclic compounds involves converting precursors to intermediates such as cyanohydrins, which are then subjected to processes like hydrogenolysis followed by lactamization and reduction to yield the desired structures (O’Donnell et al., 2004). This methodology may offer insights into the synthesis of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol by indicating the potential pathways through which its complex structure can be assembled from simpler starting materials.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, which has been used to determine the structures of similar complex molecules. For instance, the crystal structure of a related compound was characterized to identify the arrangement of atoms and the spatial configuration, providing essential information on how molecular structures affect their properties and reactivity (Cao et al., 2010). Such analyses are crucial for understanding the specific characteristics of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol can be diverse, involving reactions under various conditions that yield a range of products. Studies on similar compounds have shown reactions leading to the formation of different structural motifs, indicating the reactive versatility of these compounds (Mirzaei et al., 2008).
Wissenschaftliche Forschungsanwendungen
Methanol Poisoning and Treatment
Methanol Toxicity and Antidotes : Methanol is a toxic alcohol that poses significant risks when ingested, leading to metabolic acidosis, visual disturbances, and potentially fatal outcomes. The treatment for methanol poisoning has evolved, with fomepizole (4-methylpyrazole) emerging as a preferred antidote due to its ability to inhibit alcohol dehydrogenase, the enzyme responsible for metabolizing methanol into its toxic metabolites. Fomepizole's efficacy in preventing the adverse effects of methanol toxicity has been supported by clinical studies and case reports. For instance, the effectiveness of fomepizole in treating pediatric cases of methanol poisoning has been documented, showcasing its role in averting the need for more invasive treatments such as hemodialysis and avoiding the side effects associated with alternative treatments like ethanol (Brown et al., 2001; Brabander et al., 2005).
Clinical Outcomes and Management : Research has also focused on the clinical management of methanol poisoning, including the kinetics of methanol and formate during treatment with fomepizole, highlighting the shift in treatment paradigms towards less invasive, more pharmacologically focused interventions (Hovda et al., 2005). Studies emphasize the critical nature of timely diagnosis and intervention in the prognosis of methanol poisoning, with early treatment significantly improving outcomes.
Eigenschaften
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-9-11-8-17(6-7-20-10-11)13-14-15-16-18(13)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVYHDZBFHXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C2=NN=NN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)
![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)
![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)
![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)
![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)
![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)
![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)
![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)
![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)
![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)